molecular formula C18H16N2O5 B12201803 3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

Cat. No.: B12201803
M. Wt: 340.3 g/mol
InChI Key: ZOOUOVFFIOEYTA-UHFFFAOYSA-N
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Description

3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to an azolidinyl ring, which is further substituted with a 4-methoxyphenylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the azolidinyl ring through a cyclization reaction, followed by the introduction of the 4-methoxyphenylamino group via nucleophilic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions. These reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that the compound can modulate oxidative stress pathways, which is crucial in its antioxidant and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

3-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H16N2O5/c1-25-14-7-5-12(6-8-14)19-15-10-16(21)20(17(15)22)13-4-2-3-11(9-13)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24)

InChI Key

ZOOUOVFFIOEYTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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